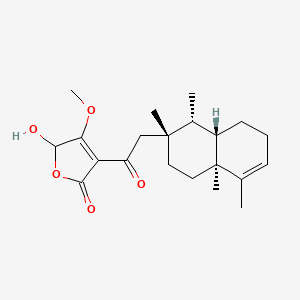
Dysidotronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysidotronic acid is a natural product found in Dysidea with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
One of the primary applications of dysidotronic acid is its role as an anti-inflammatory agent. Research has demonstrated that this compound inhibits the production of several pro-inflammatory mediators:
- Tumor Necrosis Factor Alpha (TNF-α)
- Interleukin-1 Beta (IL-1β)
- Nitric Oxide (NO)
- Prostaglandin E2 (PGE2)
- Leukotriene B4 (LTB4)
In a study involving RAW 264.7 macrophage cell lines, this compound showed significant inhibition of these mediators at micromolar concentrations, indicating its potential use in managing conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental models:
- In Vitro Studies : In RAW 264.7 macrophages, this compound effectively inhibited cytokine production and nitric oxide synthesis, showcasing its potential as an anti-inflammatory agent .
- Animal Models : In mouse models injected with zymosan, this compound demonstrated significant reductions in TNF-α and IL-1β levels, further supporting its therapeutic potential against inflammation .
- Comparative Studies : this compound has been compared with other known phospholipase A2 inhibitors like manoalide, revealing superior selectivity and potency against human synovial phospholipase A2 .
Data Table: Efficacy of this compound
Eigenschaften
Molekularformel |
C21H30O5 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
4-[2-[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]acetyl]-2-hydroxy-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C21H30O5/c1-12-7-6-8-14-13(2)20(3,9-10-21(12,14)4)11-15(22)16-17(25-5)19(24)26-18(16)23/h7,13-14,19,24H,6,8-11H2,1-5H3/t13-,14+,19?,20-,21-/m1/s1 |
InChI-Schlüssel |
QKDLAKAAFFCMSG-YTHIKUODSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC(=O)C3=C(C(OC3=O)O)OC)C)C |
Kanonische SMILES |
CC1C2CCC=C(C2(CCC1(C)CC(=O)C3=C(C(OC3=O)O)OC)C)C |
Synonyme |
dysidotronic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















